molecular formula C2H4O2 B12058792 deuterio 2,2,2-trideuterioacetate

deuterio 2,2,2-trideuterioacetate

Cat. No.: B12058792
M. Wt: 65.069 g/mol
InChI Key: QTBSBXVTEAMEQO-QSDIBYPISA-N
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Description

Deuterio 2,2,2-trideuterioacetate is a deuterated form of acetic acid, where the hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This compound is widely used in scientific research due to its unique properties, particularly in the fields of medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Deuterio 2,2,2-trideuterioacetate can be synthesized through the deuteration of acetic acid. The process involves the exchange of hydrogen atoms in acetic acid with deuterium atoms. This can be achieved using deuterium oxide (D2O) in the presence of a catalyst such as platinum or palladium. The reaction is typically carried out under controlled temperature and pressure conditions to ensure complete deuteration.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale deuteration processes. These processes utilize deuterium gas or deuterium oxide in reactors equipped with catalysts to facilitate the exchange of hydrogen atoms with deuterium. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Deuterio 2,2,2-trideuterioacetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to produce deuterated carbon dioxide and water.

    Reduction: It can be reduced to form deuterated ethanol.

    Substitution: It can undergo nucleophilic substitution reactions where the deuterium atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Substitution: Nucleophiles such as halides (Cl-, Br-, I-) or alkoxides (RO-) are used in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: Deuterated carbon dioxide (CO2) and water (D2O).

    Reduction: Deuterated ethanol (C2D5OH).

    Substitution: Various deuterated organic compounds depending on the nucleophile used.

Scientific Research Applications

Deuterio 2,2,2-trideuterioacetate is extensively used in scientific research due to its unique properties:

    Chemistry: It is used as a tracer in reaction mechanisms and kinetic studies to understand the behavior of deuterated compounds.

    Biology: It is employed in metabolic studies to trace the pathways of acetic acid in biological systems.

    Medicine: It is used in drug development to study the pharmacokinetics and metabolism of deuterated drugs.

    Industry: It is used in the production of deuterated solvents and reagents for various industrial applications.

Mechanism of Action

The mechanism by which deuterio 2,2,2-trideuterioacetate exerts its effects involves the replacement of hydrogen atoms with deuterium. This substitution alters the vibrational frequencies of the bonds, leading to changes in the reaction kinetics and stability of the compound. The molecular targets and pathways involved depend on the specific application, such as metabolic pathways in biological systems or reaction intermediates in chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Deuterated acetic acid (acetic acid-d4): Similar to deuterio 2,2,2-trideuterioacetate but with different deuterium substitution patterns.

    Deuterated ethanol (ethanol-d6): Another deuterated compound used in similar research applications.

    Deuterated water (D2O): Commonly used as a solvent in deuteration reactions.

Uniqueness

This compound is unique due to its specific deuterium substitution pattern, which provides distinct advantages in tracing and studying reaction mechanisms and metabolic pathways. Its stability and ease of synthesis make it a valuable tool in various scientific research fields.

Properties

Molecular Formula

C2H4O2

Molecular Weight

65.069 g/mol

IUPAC Name

deuterio 2,2,2-trideuterioacetate

InChI

InChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4)/i1+1D3/hD

InChI Key

QTBSBXVTEAMEQO-QSDIBYPISA-N

Isomeric SMILES

[2H][13C]([2H])([2H])C(=O)O[2H]

Canonical SMILES

CC(=O)O

Origin of Product

United States

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